molecular formula C23H28N2O5 B12132222 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12132222
M. Wt: 412.5 g/mol
InChI Key: GEEQWWIMIJYQHE-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product with high yield and purity. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.

    Attachment of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Incorporation of the Furan-2-carbonyl Group: This can be done through acylation reactions using furan-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-5-(3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-ethylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethyl group instead of a methyl group on the furan ring.

Uniqueness

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5/c1-5-29-17-9-6-8-16(14-17)20-19(21(26)18-11-10-15(2)30-18)22(27)23(28)25(20)13-7-12-24(3)4/h6,8-11,14,20,27H,5,7,12-13H2,1-4H3

InChI Key

GEEQWWIMIJYQHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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